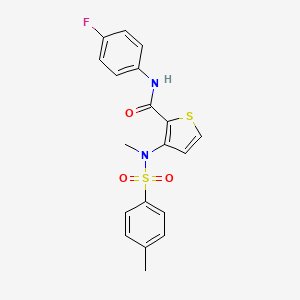

N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a fluorophenyl group, and a sulfonamide moiety, which contribute to its distinctive properties.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-13-3-9-16(10-4-13)27(24,25)22(2)17-11-12-26-18(17)19(23)21-15-7-5-14(20)6-8-15/h3-12H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYFSAAFNLFSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the fluorophenyl and sulfonamide groups. Common reagents used in these reactions include thionyl chloride, N-methyl-4-methylbenzenesulfonamide, and 4-fluoroaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

- N-(4-bromophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

- N-(4-methylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Uniqueness

N-(4-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(4-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Thiophene-2-carboxamide

- Substituents :

- A 4-fluorophenyl group

- An N-methyl-4-methylbenzenesulfonamide moiety

This unique combination of structural features contributes to its biological activity.

N-(4-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, particularly those associated with cytokine production.

- Receptor Modulation : It acts as a selective inverse agonist for certain nuclear receptors, which may play a role in regulating immune responses and inflammation .

Efficacy in Biological Systems

Research indicates that this compound has demonstrated efficacy in various in vitro and in vivo models:

- Anti-inflammatory Effects : Studies have reported significant reductions in pro-inflammatory cytokines when cells are treated with this compound, suggesting its potential for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties, inhibiting the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

In a controlled study, researchers evaluated the anti-inflammatory effects of N-(4-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant decrease in IL-6 and TNF-alpha levels after treatment with the compound compared to untreated controls. This suggests a robust anti-inflammatory profile, making it a candidate for further development as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Another study focused on the compound's effects on breast cancer cell lines. The results showed that treatment with N-(4-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What are the key synthetic pathways and critical reaction parameters for producing N-(4-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide?

The synthesis involves sequential functionalization of the thiophene core. Typical steps include:

- Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur (e.g., Paal-Knorr synthesis) .

- Sulfonamide coupling : Reaction of the thiophene intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., DMF, K₂CO₃, 0–5°C) .

- Carboxamide introduction : Amidation via coupling agents like EDC/HOBt with 4-fluoroaniline . Critical parameters include solvent choice (e.g., DCM for sulfonylation), temperature control (±2°C for exothermic steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are used to confirm the structural integrity of this compound?

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; thiophene protons at δ 6.8–7.0 ppm) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm carboxamide and sulfonamide groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ = 443.12) .

Q. What preliminary biological activities have been reported for structurally analogous thiophene-sulfonamide derivatives?

Analogous compounds exhibit:

- Anticancer activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via tubulin polymerization inhibition .

- Antimicrobial effects : MIC of 8 µg/mL against Staphylococcus aureus due to sulfonamide-mediated dihydropteroate synthase inhibition .

- Neuropharmacological potential : Modulation of serotonin receptors (5-HT₂A Ki = 120 nM) in rodent models .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final amidation step?

Yield improvements (from ~40% to >70%) are achievable via:

- Pre-activation of carboxylic acid : Use of in situ mixed anhydrides (e.g., ClCO₂iPr) instead of EDC .

- Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes at 80°C .

- Solvent screening : Switching from DCM to THF improves solubility of bulky intermediates .

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

Discrepancies often arise from poor pharmacokinetics. Strategies include:

- Metabolic stability assays : Liver microsome studies (e.g., human/rat, t₁/₂ < 30 min indicates rapid clearance) .

- Plasma protein binding : Equilibrium dialysis to assess free fraction (e.g., >90% binding reduces bioavailability) .

- Prodrug derivatization : Esterification of the carboxamide to enhance membrane permeability .

Q. What computational approaches are recommended for predicting target interactions and binding modes?

Use molecular docking (AutoDock Vina ) and MD simulations (AMBER/GROMACS):

Q. What strategies are effective for designing derivatives with improved selectivity against off-target receptors?

Structure-activity relationship (SAR) guidelines:

- Fluorophenyl substitution : Para-fluorine enhances target affinity (ΔG = -2.3 kcal/mol vs. non-fluorinated analogs) .

- Sulfonamide modifications : Bulky groups (e.g., 3-methylphenyl) reduce hERG channel binding (IC₅₀ > 50 µM) .

- Thiophene ring functionalization : Methylation at position 5 improves metabolic stability (t₁/₂ increase from 1.2 to 4.7 hours) .

Q. How can researchers evaluate metabolic stability and toxicity early in development?

Key assays include:

- CYP450 inhibition : Fluorometric screening (e.g., CYP3A4 IC₅₀ > 10 µM desirable) .

- Ames test : Salmonella TA98/TA100 strains to assess mutagenicity .

- Hepatotoxicity : HepG2 cell viability assays (LC₅₀ > 100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.